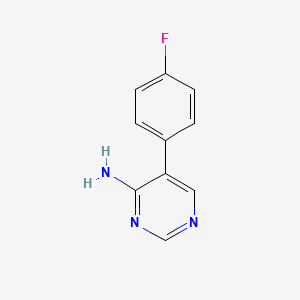

5-(4-Fluorophenyl)pyrimidin-4-amine

描述

5-(4-Fluorophenyl)pyrimidin-4-amine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 5-position and an amine group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)pyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2,4-dichloropyrimidine.

Nucleophilic Substitution: 4-fluoroaniline undergoes nucleophilic substitution with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound.

Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

化学反应分析

Types of Reactions

5-(4-Fluorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can participate in substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of amides or sulfonamides.

科学研究应用

5-(4-Fluorophenyl)pyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 5-(4-Fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired pharmacological effects.

相似化合物的比较

Similar Compounds

4-Aminopyrrolo[2,3-d]pyrimidine: Similar structure with a pyrrolo ring instead of a phenyl group.

6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile: Similar structure with a nitrile group instead of an amine group.

N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure with a phenoxyphenyl group instead of a fluorophenyl group.

Uniqueness

5-(4-Fluorophenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for interactions with biological targets, making it a valuable compound in medicinal chemistry research.

生物活性

5-(4-Fluorophenyl)pyrimidin-4-amine is an aromatic heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyrimidine ring substituted at the 5-position with a 4-fluorophenyl group and at the 4-position with an amine group. The fluorine atom enhances the compound's lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, altering the enzyme's function and affecting cellular signaling pathways.

- Receptor Modulation : It may also modulate receptor functions by interacting with binding sites, impacting various physiological responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a derivative of this compound was synthesized and evaluated for its cytotoxic effects against gastric adenocarcinoma cell lines. The study reported an IC50 value of approximately 53.02 µM, indicating significant cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cell lines (HUVEC) .

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties. In one study, derivatives containing the pyrimidine core exhibited antibacterial activity with minimum inhibitory concentrations (MIC) as low as 16 µg/mL against certain bacterial strains . This suggests that modifications to the structure can enhance antimicrobial efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions using starting materials like 4-fluoroaniline and 2,4-dichloropyrimidine. The resulting compounds are characterized using various spectroscopic techniques such as FTIR and NMR .

Comparative Studies

Comparative studies have shown that similar compounds with different substituents exhibit varying biological activities. For example, compounds with additional functional groups or different aromatic rings were analyzed for their effects on enzyme inhibition and cytotoxicity . The unique substitution pattern of this compound contributes to its distinct pharmacological profile.

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | CHFN |

| IC50 (Cancer Cell Lines) | ~53.02 µM |

| MIC (Antibacterial Activity) | 16 µg/mL |

| Synthesis Method | Nucleophilic Substitution |

属性

IUPAC Name |

5-(4-fluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKBOHZOGUHTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313690 | |

| Record name | 5-(4-fluorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56239-05-5 | |

| Record name | MLS003115453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-fluorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。